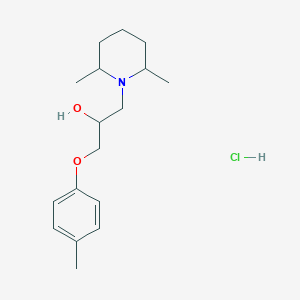
1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H28ClNO2 and its molecular weight is 313.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known by its CAS number 1212166-18-1, is a compound with potential therapeutic applications. Its structure incorporates a piperidine ring and an aryloxy group, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₇H₂₈ClNO₂
- Molecular Weight : 313.9 g/mol
- CAS Number : 1212166-18-1
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit activity as modulators of neurotransmitter systems and may also influence cell signaling pathways.
Key Mechanisms:
- Neurotransmitter Modulation : The piperidine moiety is known for its role in enhancing neurotransmitter release and modulating receptor activity, particularly in the central nervous system.
- Inhibition of Enzymatic Activity : Compounds with aryloxy groups can inhibit various enzymes involved in cellular signaling pathways, potentially leading to altered cellular responses.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
1. Anticancer Activity
A study involving PLK4 inhibitors highlighted the potential of related compounds in cancer treatment. The inhibition of PLK4 (Polo-like kinase 4), a critical regulator of centriole duplication, suggests that similar agents could be effective in managing cancer cell proliferation by disrupting mitotic processes .
2. Neuroprotective Effects
Compounds structurally related to this compound have shown promise in neuroprotection. They may enhance neuronal survival under stress conditions by modulating calcium influx and reducing oxidative stress .
3. Antidepressant Properties
Preliminary studies indicate that piperidine derivatives can exhibit antidepressant-like effects in animal models. This is likely due to their ability to enhance serotonergic and noradrenergic transmission .
Case Studies
Several case studies have been documented regarding the effects of similar compounds:
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-7-9-17(10-8-13)20-12-16(19)11-18-14(2)5-4-6-15(18)3;/h7-10,14-16,19H,4-6,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZVFQMLZQUAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














